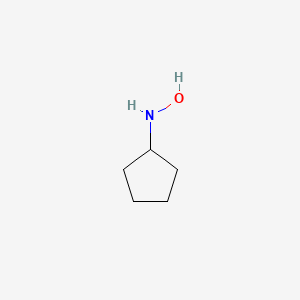

N-cyclopentylhydroxylamine

Descripción

N-Cyclopentylhydroxylamine (C₅H₉NHOH) is a secondary hydroxylamine derivative characterized by a cyclopentyl group attached to the nitrogen atom of the hydroxylamine (-NHOH) backbone. Its nomenclature follows IUPAC rules, where the substituent (cyclopentyl) is prefixed to "hydroxylamine" . This compound is primarily utilized in organic synthesis, particularly in constructing bioactive scaffolds. For example, it serves as a key intermediate in the preparation of mGluR2-positive allosteric modulators via reactions with acid chlorides to form hydroxamic acids, followed by Mitsunobu cyclization to yield isoxazolinone derivatives .

Propiedades

Fórmula molecular |

C5H11NO |

|---|---|

Peso molecular |

101.15 g/mol |

Nombre IUPAC |

N-cyclopentylhydroxylamine |

InChI |

InChI=1S/C5H11NO/c7-6-5-3-1-2-4-5/h5-7H,1-4H2 |

Clave InChI |

XDYRBRLMIGIKQW-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)NO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-Substituted Hydroxylamines

N-Ethylhydroxylamine (C₂H₅NHOH)

- Structure : A primary hydroxylamine with an ethyl substituent.

- Synthesis : Typically synthesized via alkylation of hydroxylamine or reduction of nitroethane.

- Applications : Used as a reducing agent or in the preparation of hydroxamic acids. Unlike N-cyclopentylhydroxylamine, its simpler structure limits steric effects, making it less suitable for complex medicinal chemistry applications.

N-Cyclooctylidenehydroxylamine (C₈H₁₃NOH) Structure: Features a cyclo-octene ring fused to the hydroxylamine group, forming an imine-like structure. Properties: Higher molecular weight (CAS 1074-51-7) and ring strain compared to the cyclopentyl analogue. Limited data on applications, though its cyclic structure may influence reactivity in cycloaddition reactions .

Cycloalkylamine Derivatives

N,N-Diethylcyclohexylamine (C₁₀H₂₁N)

- Structure : A tertiary amine with a cyclohexyl core and two ethyl groups on nitrogen.

- Properties : Molecular weight 155.29, boiling point >200°C (estimated). Used as a catalyst in polymerizations or acid scavenger in organic reactions. The absence of a hydroxylamine group reduces its utility in redox chemistry compared to N-cyclopentylhydroxylamine .

N-Methyl-1-phenylcyclohexylamine (C₁₃H₁₉N) Structure: Combines a cyclohexyl group with a phenyl substituent and methylamine. Applications: Primarily a research chemical (CAS 2201-16-3).

N-(2-Hydroxyethyl)cyclohexylamine (C₈H₁₇NO) Structure: Contains a hydroxylated ethyl chain attached to cyclohexylamine. Reactivity: The hydroxyl group enables hydrogen bonding, but the absence of the -NHOH moiety limits its use in metal chelation or radical reactions .

Data Table: Key Attributes of N-Cyclopentylhydroxylamine and Analogues

Research Findings and Key Differences

- Steric and Electronic Effects : The cyclopentyl group in N-cyclopentylhydroxylamine provides moderate steric bulk, enhancing selectivity in receptor binding compared to smaller substituents (e.g., ethyl) . Cyclohexyl derivatives, while bulkier, may hinder reactivity in constrained environments.

- Synthetic Utility: N-Cyclopentylhydroxylamine’s compatibility with Mitsunobu conditions enables cyclization to bioactive heterocycles, a pathway less feasible with tertiary amines like N,N-diethylcyclohexylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.